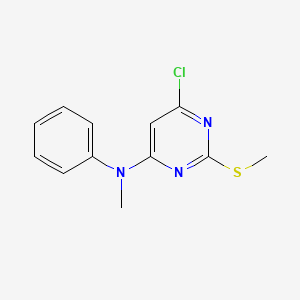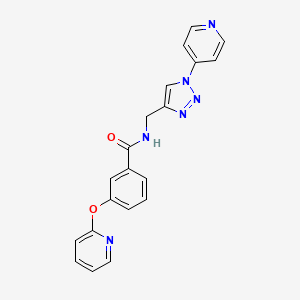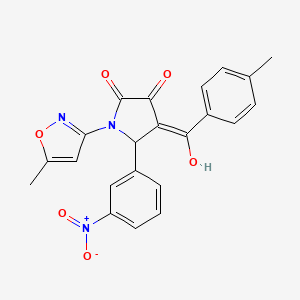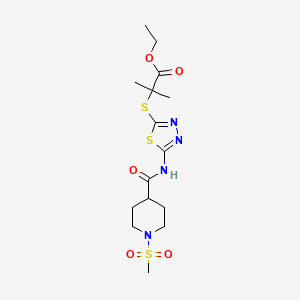![molecular formula C17H24N2O3 B2406469 (E)-4-(Dimethylamino)-N-[(2-phenyl-1,4-dioxan-2-yl)methyl]but-2-enamide CAS No. 2411322-63-7](/img/structure/B2406469.png)
(E)-4-(Dimethylamino)-N-[(2-phenyl-1,4-dioxan-2-yl)methyl]but-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-4-(Dimethylamino)-N-[(2-phenyl-1,4-dioxan-2-yl)methyl]but-2-enamide is a synthetic organic compound with a complex structure It features a dimethylamino group, a phenyl-substituted dioxane ring, and a butenamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(Dimethylamino)-N-[(2-phenyl-1,4-dioxan-2-yl)methyl]but-2-enamide typically involves multiple steps:
Formation of the Dioxane Ring: The dioxane ring can be synthesized through a cyclization reaction involving a diol and an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts alkylation reaction, using a phenyl halide and a Lewis acid catalyst.
Formation of the Butenamide Moiety: The butenamide moiety is formed through a condensation reaction between an appropriate amine and an acyl chloride or anhydride.
Final Coupling: The final step involves coupling the dimethylamino group with the previously formed intermediate under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(E)-4-(Dimethylamino)-N-[(2-phenyl-1,4-dioxan-2-yl)methyl]but-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the phenyl ring, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Alkylated or sulfonated derivatives.
Scientific Research Applications
(E)-4-(Dimethylamino)-N-[(2-phenyl-1,4-dioxan-2-yl)methyl]but-2-enamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes involving amine or dioxane functionalities.
Medicine: Investigated for its potential pharmacological properties, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (E)-4-(Dimethylamino)-N-[(2-phenyl-1,4-dioxan-2-yl)methyl]but-2-enamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding or electrostatic interactions with biological macromolecules, while the dioxane ring may enhance the compound’s stability and bioavailability. The phenyl group can engage in π-π interactions, contributing to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Verapamil Related Compound E: Contains a dimethoxybenzaldehyde moiety, similar in structure to the phenyl-dioxane part of the target compound.
2-Aminoethyl Methacrylate Hydrochloride: Features an aminoethyl group, similar to the dimethylamino group in the target compound.
Uniqueness
(E)-4-(Dimethylamino)-N-[(2-phenyl-1,4-dioxan-2-yl)methyl]but-2-enamide is unique due to its combination of a dimethylamino group, a phenyl-substituted dioxane ring, and a butenamide moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
(E)-4-(dimethylamino)-N-[(2-phenyl-1,4-dioxan-2-yl)methyl]but-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-19(2)10-6-9-16(20)18-13-17(14-21-11-12-22-17)15-7-4-3-5-8-15/h3-9H,10-14H2,1-2H3,(H,18,20)/b9-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXCLYSAUUYBPAW-RMKNXTFCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NCC1(COCCO1)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NCC1(COCCO1)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

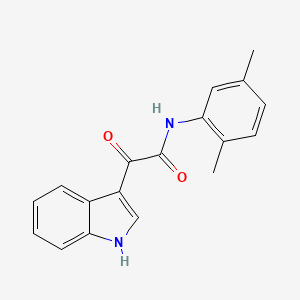
![N-(4-ethylphenyl)-2-{5-[(3-fluoro-4-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide](/img/structure/B2406395.png)
![N-(4-acetylphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/new.no-structure.jpg)
![2-Methyl-4-[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]pyrido[3,4-d]pyrimidine](/img/structure/B2406397.png)



